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molecular formula C8H13NO3 B8341015 Methyl 4-cyano-3-hydroxy-4-methylpentanoate

Methyl 4-cyano-3-hydroxy-4-methylpentanoate

Cat. No. B8341015
M. Wt: 171.19 g/mol
InChI Key: MVNXLTBXKCLPLI-UHFFFAOYSA-N
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Patent
US06730803B2

Procedure details

Optically active methyl 4-cyano-3-hydroxy-4-methylpentanoate (2 g, 11.7 mmol) was dissolved in THF (10 mL) and methanol (5 mL) was added. An aqueous sodium borohydride (885 mg, 23.4 mmol) solution (5 mL) was dropwise added at room temperature. The mixture was stirred at room temperature for 3 hr and then 2N aqueous hydrochloric acid solution (15 mL) was dropwise added at 0° C. Ethyl acetate (20 mL) was added and the mixture was stirred vigorously. An organic layer was extracted. Ethyl acetate (20 mL) was further added to the aqueous layer and the mixture was stirred vigorously. The organic layer was extracted again. This step was repeated three times and the obtained organic layer was dried over anhydrous magnesium sulfate (2 g) and concentrated under reduced pressure to give optically active 4-cyano-4-methyl-3-hydroxy-1-pentanol (1.12 g, 7.84 mmol) (yield relative to optically active methyl 4-cyano-3-hydroxy-4-methylpentanoate: 67%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
885 mg
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([CH3:12])([CH3:11])[CH:4]([OH:10])[CH2:5][C:6](OC)=[O:7])#[N:2].CO.[BH4-].[Na+].Cl>C1COCC1.C(OCC)(=O)C>[C:1]([C:3]([CH3:12])([CH3:11])[CH:4]([OH:10])[CH2:5][CH2:6][OH:7])#[N:2] |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(#N)C(C(CC(=O)OC)O)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
885 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
solution
Quantity
5 mL
Type
reactant
Smiles
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred vigorously
EXTRACTION
Type
EXTRACTION
Details
An organic layer was extracted
ADDITION
Type
ADDITION
Details
Ethyl acetate (20 mL) was further added to the aqueous layer
STIRRING
Type
STIRRING
Details
the mixture was stirred vigorously
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted again
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the obtained organic layer was dried over anhydrous magnesium sulfate (2 g)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C(C(CCO)O)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.84 mmol
AMOUNT: MASS 1.12 g
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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